molecular formula C6H6F3N3O4 B1448176 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid CAS No. 1423031-23-5

2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid

Cat. No.: B1448176
CAS No.: 1423031-23-5
M. Wt: 241.12 g/mol
InChI Key: GHPYTJVVEFSXCD-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid is a chemical compound with significant potential in scientific research and various applications. This compound is known for its unique structure and reactivity, making it a valuable substance in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of creatinine with BOC-ON, followed by oxidation with mercury (II) acetate to form the corresponding 1H-imidazole-4,5-dione. Subsequent deprotection of the amino group yields the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Mercury (II) acetate is commonly used for the oxidation of intermediates.

  • Reduction: Various reducing agents can be employed depending on the desired outcome.

  • Substitution: Different nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions involving this compound can lead to the formation of several major products, including derivatives with modified functional groups and structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new drugs.

Medicine: The compound's biological activity has led to its exploration as a potential therapeutic agent. It may have applications in treating diseases and conditions related to its molecular targets.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1H-Imidazole, 4-methyl-

  • 1H-Imidazole, 4,5-dihydro-2-methyl-

Uniqueness: 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid stands out due to its specific structure and reactivity. While similar compounds may share some properties, the presence of the trifluoroacetic acid group and the specific arrangement of atoms in this compound contribute to its unique characteristics and applications.

Properties

IUPAC Name

2-imino-1-methylimidazolidine-4,5-dione;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.C2HF3O2/c1-7-3(9)2(8)6-4(7)5;3-2(4,5)1(6)7/h1H3,(H2,5,6,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYTJVVEFSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-23-5
Record name 1H-Imidazole-4,5-dione, 2-amino-1-methyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 2
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 3
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 4
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 5
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 6
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid

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